![molecular formula C17H17N3O B2792013 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 941987-70-8](/img/structure/B2792013.png)
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea, also known as GW-501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Wirkmechanismus
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has been shown to improve endurance and physical performance in animal models and human studies. It increases the capacity for fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy production and reduced fatigue. It also increases the expression of genes involved in angiogenesis, which may contribute to improved oxygen delivery to the muscles.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has several advantages for laboratory experiments, including its high potency, specificity, and selectivity for the PPARδ receptor. It is also orally bioavailable and has a long half-life, making it convenient for dosing and administration. However, its use in laboratory experiments is limited by its potential for off-target effects and toxicity, as well as ethical considerations related to its use as a performance-enhancing drug.
Zukünftige Richtungen
Future research on 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea may focus on its potential therapeutic applications in various diseases, such as metabolic disorders, neurodegenerative diseases, and cancer. In addition, further studies may investigate its effects on muscle function, exercise performance, and recovery from injury. Finally, research may also explore the development of safer and more effective analogs of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea with fewer off-target effects and improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 3,4-dimethylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models. In addition, it has been found to have neuroprotective effects and to improve cognitive function in mice.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-13(9-12(11)2)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGSXOWGDVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.